Octahydrocycloocta(d)(1,3)dithiol-2-imine
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Overview
Description
Octahydrocycloocta(d)(1,3)dithiol-2-imine is a chemical compound with the molecular formula C9H15NS2 It is characterized by its unique structure, which includes multiple rings and sulfide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydrocycloocta(d)(1,3)dithiol-2-imine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes can vary, but they generally involve multi-step processes that ensure the correct assembly of the compound’s complex structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Octahydrocycloocta(d)(1,3)dithiol-2-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used.
Scientific Research Applications
Octahydrocycloocta(d)(1,3)dithiol-2-imine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Octahydrocycloocta(d)(1,3)dithiol-2-imine involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the context of its use, but its effects are often mediated through its ability to form stable complexes with biomolecules.
Comparison with Similar Compounds
Similar Compounds
Cyclooctane: A simpler hydrocarbon with a similar ring structure but lacking the sulfide and imine groups.
Dithiols: Compounds containing two thiol groups, which can undergo similar oxidation and substitution reactions.
Imines: Compounds with a carbon-nitrogen double bond, sharing some reactivity with Octahydrocycloocta(d)(1,3)dithiol-2-imine.
Uniqueness
This compound is unique due to its combination of multiple rings, sulfide groups, and an imine group. This combination of features gives it distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
1128-99-0 |
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Molecular Formula |
C9H15NS2 |
Molecular Weight |
201.4 g/mol |
IUPAC Name |
3a,4,5,6,7,8,9,9a-octahydrocycloocta[d][1,3]dithiol-2-imine |
InChI |
InChI=1S/C9H15NS2/c10-9-11-7-5-3-1-2-4-6-8(7)12-9/h7-8,10H,1-6H2 |
InChI Key |
BNADQSGHSXOPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2C(CC1)SC(=N)S2 |
Origin of Product |
United States |
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